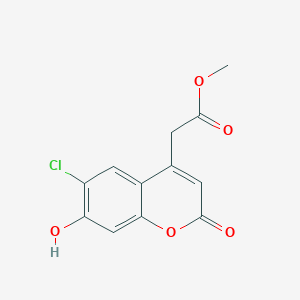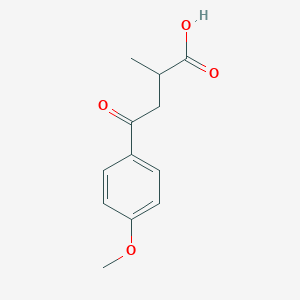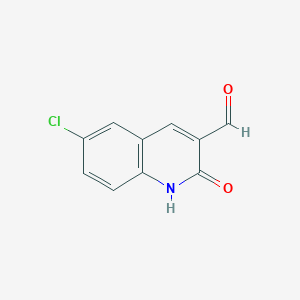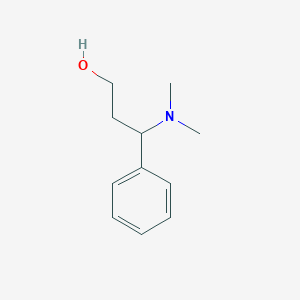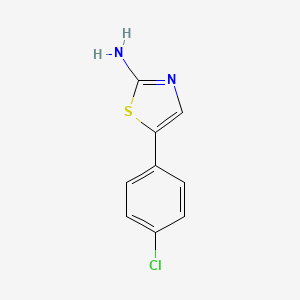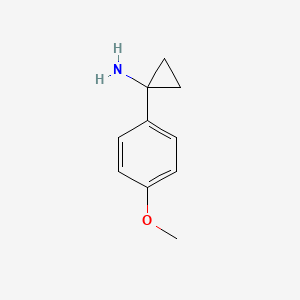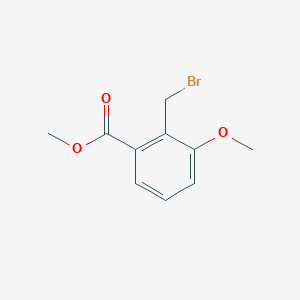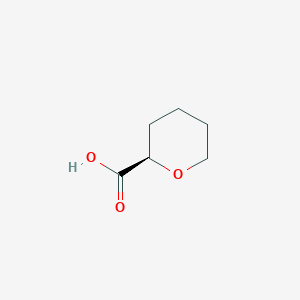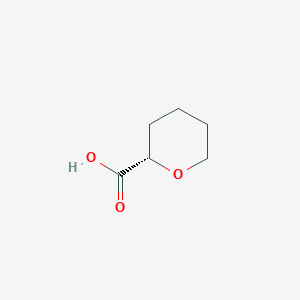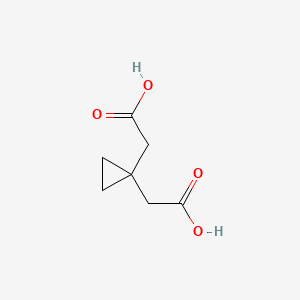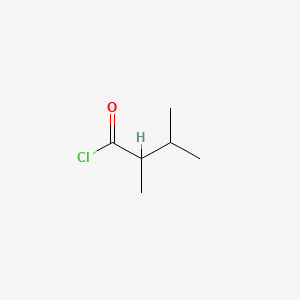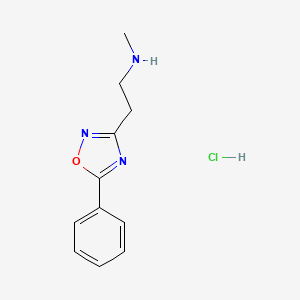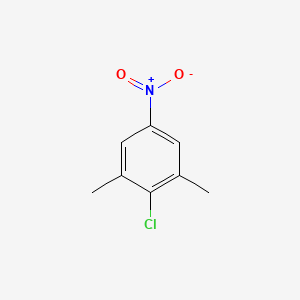
2-Chloro-1,3-dimethyl-5-nitrobenzene
描述
2-Chloro-1,3-dimethyl-5-nitrobenzene is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, two methyl groups, and a nitro group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
-
Nitration of 2-Chloro-1,3-dimethylbenzene
Starting Material: 2-Chloro-1,3-dimethylbenzene.
Reagents: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Conditions: The reaction is typically carried out at low temperatures to control the nitration process and avoid over-nitration.
Procedure: The starting material is dissolved in sulfuric acid, and nitric acid is added slowly while maintaining the temperature below 10°C. The reaction mixture is then stirred for a specific period, followed by neutralization and extraction to isolate the product.
-
Chlorination of 1,3-Dimethyl-5-nitrobenzene
Starting Material: 1,3-Dimethyl-5-nitrobenzene.
Reagents: Chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2).
Conditions: The reaction is conducted under controlled conditions to ensure selective chlorination at the desired position.
Procedure: The starting material is exposed to chlorine gas or sulfuryl chloride in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is monitored until the desired level of chlorination is achieved.
Industrial Production Methods
Industrial production of 2-Chloro-1,3-dimethyl-5-nitrobenzene typically involves large-scale nitration and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing efficiency.
化学反应分析
Types of Reactions
-
Nucleophilic Substitution
Reagents: Nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (RNH2).
Conditions: Typically carried out in polar solvents like water or alcohols.
Products: Substituted derivatives where the chlorine atom is replaced by the nucleophile.
-
Reduction
Reagents: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Conditions: Conducted under mild conditions to selectively reduce the nitro group to an amino group.
Products: 2-Chloro-1,3-dimethyl-5-aminobenzene.
-
Oxidation
Reagents: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: Typically carried out under acidic or basic conditions.
Products: Oxidized derivatives, potentially leading to the formation of carboxylic acids or other oxidized functional groups.
科学研究应用
Chemistry
2-Chloro-1,3-dimethyl-5-nitrobenzene is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine
In biological research, derivatives of this compound are studied for their potential biological activities. These compounds may exhibit antimicrobial, antifungal, or anticancer properties, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals. Its unique structural features allow for the development of materials with specific properties, such as improved stability or enhanced colorfastness.
作用机制
The mechanism of action of 2-Chloro-1,3-dimethyl-5-nitrobenzene and its derivatives depends on the specific application and the target molecule. In general, the nitro group can undergo reduction to form reactive intermediates that interact with biological targets, such as enzymes or receptors. The chlorine atom and methyl groups can influence the compound’s reactivity and binding affinity, modulating its overall biological activity.
相似化合物的比较
Similar Compounds
2-Chloro-1,3-dimethylbenzene: Lacks the nitro group, resulting in different reactivity and applications.
1,3-Dimethyl-5-nitrobenzene:
2-Chloro-4,6-dimethylaniline: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
Uniqueness
2-Chloro-1,3-dimethyl-5-nitrobenzene is unique due to the presence of both a chlorine atom and a nitro group on the benzene ring
属性
IUPAC Name |
2-chloro-1,3-dimethyl-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-5-3-7(10(11)12)4-6(2)8(5)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTLSEJRAUKAPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432807 | |
| Record name | 2-CHLORO-1,3-DIMETHYL-5-NITROBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38560-96-2 | |
| Record name | 2-CHLORO-1,3-DIMETHYL-5-NITROBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
